Cas no 88491-45-6 (2-(3-chloro-2-hydroxyphenyl)acetic acid)

2-(3-Chloro-2-hydroxyphenyl)acetic acid is a chlorinated phenolic acetic acid derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a chloro-substituted hydroxyl group on the phenyl ring, enhancing its reactivity in electrophilic and nucleophilic substitution reactions. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, owing to its ability to undergo further functionalization at both the hydroxyl and carboxyl groups. Its stability under standard conditions and well-defined crystalline form facilitate precise handling in laboratory settings. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxyl) groups offers versatility in designing complex molecular architectures.
2-(3-chloro-2-hydroxyphenyl)acetic acid structure
88491-45-6 structure
商品名:2-(3-chloro-2-hydroxyphenyl)acetic acid
CAS番号:88491-45-6
MF:C8H7O3Cl
メガワット:186.592
MDL:MFCD18393214
CID:3370203
PubChem ID:21217056

2-(3-chloro-2-hydroxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • BENZENEACETIC ACID, 3-CHLORO-2-HYDROXY-
    • 2-(3-chloro-2-hydroxyphenyl)acetic acid
    • 88491-45-6
    • SCHEMBL71912
    • EN300-1984171
    • MDL: MFCD18393214
    • インチ: InChI=1S/C8H7ClO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11)
    • InChIKey: DTNFNUJOSOFRGI-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 186.0083718g/mol
  • どういたいしつりょう: 186.0083718g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 57.5Ų

2-(3-chloro-2-hydroxyphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1984171-5g
2-(3-chloro-2-hydroxyphenyl)acetic acid
88491-45-6 95%
5g
$2858.0 2023-09-16
1PlusChem
1P024UL9-50mg
2-(3-chloro-2-hydroxyphenyl)acetic acid
88491-45-6 95%
50mg
$335.00 2024-04-20
Aaron
AR024UTL-5g
2-(3-chloro-2-hydroxyphenyl)acetic acid
88491-45-6 95%
5g
$3955.00 2023-12-15
Enamine
EN300-1984171-1g
2-(3-chloro-2-hydroxyphenyl)acetic acid
88491-45-6 95%
1g
$986.0 2023-09-16
1PlusChem
1P024UL9-500mg
2-(3-chloro-2-hydroxyphenyl)acetic acid
88491-45-6 95%
500mg
$1012.00 2024-04-20
1PlusChem
1P024UL9-1g
2-(3-chloro-2-hydroxyphenyl)acetic acid
88491-45-6 95%
1g
$1281.00 2024-04-20
Enamine
EN300-1984171-0.25g
2-(3-chloro-2-hydroxyphenyl)acetic acid
88491-45-6 95%
0.25g
$487.0 2023-09-16
Enamine
EN300-1984171-0.5g
2-(3-chloro-2-hydroxyphenyl)acetic acid
88491-45-6 95%
0.5g
$768.0 2023-09-16
Enamine
EN300-1984171-10.0g
2-(3-chloro-2-hydroxyphenyl)acetic acid
88491-45-6 95%
10g
$4236.0 2023-06-01
Enamine
EN300-1984171-2.5g
2-(3-chloro-2-hydroxyphenyl)acetic acid
88491-45-6 95%
2.5g
$1931.0 2023-09-16

2-(3-chloro-2-hydroxyphenyl)acetic acid 関連文献

2-(3-chloro-2-hydroxyphenyl)acetic acidに関する追加情報

Comprehensive Analysis of 2-(3-Chloro-2-Hydroxyphenyl)Acetic Acid (CAS No. 88491-45-6): Properties, Applications, and Industry Insights

2-(3-Chloro-2-hydroxyphenyl)acetic acid (CAS No. 88491-45-6) is a chlorinated derivative of phenylacetic acid, featuring a hydroxyl group at the ortho-position relative to the acetic acid side chain. This aromatic carboxylic acid has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound's molecular formula C8H7ClO3 and molecular weight 186.59 g/mol make it a versatile intermediate for synthesizing more complex molecules.

Recent studies highlight the growing demand for chlorinated phenolic compounds like 2-(3-chloro-2-hydroxyphenyl)acetic acid in drug discovery. Researchers are particularly interested in its potential as a building block for non-steroidal anti-inflammatory drugs (NSAIDs), given its structural similarity to salicylic acid derivatives. The compound's dual functional groups (–OH and –COOH) enable diverse chemical modifications, making it valuable for creating targeted drug delivery systems – a hot topic in precision medicine discussions.

In agrochemical applications, this compound shows promise as a precursor for herbicide formulations. Its chlorine substituent enhances lipid solubility, improving plant cell membrane penetration – a property frequently searched in crop protection research forums. Environmental scientists are also investigating its biodegradation pathways, responding to public concerns about sustainable chemistry practices.

The synthesis of CAS 88491-45-6 typically involves chlorination of 2-hydroxyphenylacetic acid or hydrolysis of corresponding esters. Process chemists emphasize the importance of regioselective control during synthesis, as this affects the compound's purity – a critical parameter for pharmaceutical applications. Analytical methods like HPLC and NMR spectroscopy are essential for quality control, addressing industry demands for high-purity intermediates.

From a commercial perspective, 2-(3-chloro-2-hydroxyphenyl)acetic acid suppliers highlight its role in developing next-generation antimicrobial agents, coinciding with increased searches for antibiotic alternatives. The compound's chelating ability towards metal ions also finds applications in industrial water treatment formulations, particularly in regions with strict heavy metal removal regulations.

Storage and handling recommendations for this compound focus on moisture-sensitive conditions, with optimal preservation in amber glass containers under inert atmosphere. These protocols align with current laboratory safety trends frequently discussed in scientific communities. Thermal stability studies suggest decomposition above 200°C, making it suitable for low-temperature synthetic processes – a feature valued in green chemistry initiatives.

Emerging research explores the compound's potential in material science, particularly as a monomer for functional polymers. Its ability to form hydrogen-bonded networks interests researchers developing self-healing materials – a trending topic in advanced material forums. Patent analysis reveals growing IP activity around derivatives of CAS 88491-45-6, especially in bioconjugate chemistry applications.

Regulatory status varies by region, but most jurisdictions classify 2-(3-chloro-2-hydroxyphenyl)acetic acid as a standard laboratory chemical. Suppliers report increased inquiries from contract research organizations (CROs), reflecting the compound's importance in outsourced drug development – a rapidly expanding market segment. Analytical certificates typically specify >98% purity for research-grade material, with custom synthesis available for GMP-grade applications.

Future prospects for this compound appear promising, particularly in combinatorial chemistry and high-throughput screening platforms. Its structural features enable diverse molecular docking possibilities, making it valuable for virtual screening libraries – a technique gaining traction in AI-assisted drug discovery. As industries prioritize multi-functional intermediates, 88491-45-6 continues to attract research investment across multiple sectors.

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